1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene is a chemical compound with the molecular formula C9H9F2IO3 and a molecular weight of 330.07 g/mol . It is known for its unique structure, which includes both difluoromethoxy and dimethoxy groups attached to a benzene ring, along with an iodine atom. This compound is of interest in various fields of scientific research due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring with the desired substituents.
Introduction of the Difluoromethoxy Group:
Addition of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using methanol or other methylating agents.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and dimethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The iodine atom can also play a role in the compound’s overall reactivity and mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene can be compared with other similar compounds, such as:
1-Difluoromethoxy-4-iodobenzene: This compound lacks the additional dimethoxy groups, making it less complex and potentially less reactive.
2,3-Dimethoxy-4-iodobenzene: This compound lacks the difluoromethoxy group, which can affect its chemical properties and reactivity.
1-Difluoromethoxy-2,3-dimethoxybenzene:
Eigenschaften
Molekularformel |
C9H9F2IO3 |
---|---|
Molekulargewicht |
330.07 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-4-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H9F2IO3/c1-13-7-5(12)3-4-6(8(7)14-2)15-9(10)11/h3-4,9H,1-2H3 |
InChI-Schlüssel |
QXWBAIZXKVGYHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1OC)I)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.